molecular formula C20H24N4 B2789585 N-isobutyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 896851-82-4

N-isobutyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

Cat. No.: B2789585
CAS No.: 896851-82-4
M. Wt: 320.44
InChI Key: YWFFERYXOWUFSK-UHFFFAOYSA-N
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Description

N-Isobutyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a heterocyclic compound characterized by a fused pyrazolo-pyrimidine core with a cyclopentane ring system. The molecule features three key substituents:

  • 2-Methyl group: Enhances steric bulk and influences electronic properties.
  • N-Isobutylamine at position 8: A branched alkyl chain that modulates lipophilicity and solubility.

Its core structure shares similarities with kinase inhibitors and bioactive molecules, though specific applications require further study.

Properties

IUPAC Name

11-methyl-N-(2-methylpropyl)-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-13(2)12-21-19-16-10-7-11-17(16)22-20-18(14(3)23-24(19)20)15-8-5-4-6-9-15/h4-6,8-9,13,21H,7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFFERYXOWUFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-isobutyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine (CAS Number: 896851-82-4) is a heterocyclic compound with potential therapeutic applications. This article explores its biological activities, synthesizing methods, and relevant research findings.

Chemical Structure and Properties

The compound features a complex bicyclic structure that contributes to its biological activity. The molecular formula is C16H21N5C_{16}H_{21}N_5, indicating the presence of nitrogen heterocycles which are often associated with diverse pharmacological effects.

1. Anti-inflammatory Activity

Research indicates that compounds related to the pyrazolo[1,5-a]pyrimidine class exhibit significant anti-inflammatory properties. For instance, derivatives have shown effective inhibition of COX-2 activity, a key enzyme in the inflammatory process. In vitro studies have reported IC50 values around 0.04μmol0.04\,\mu mol, comparable to standard anti-inflammatory drugs like celecoxib .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies have shown moderate activity against various bacterial strains, with minimal inhibitory concentrations (MIC) reported as low as 0.21μM0.21\,\mu M against pathogens such as Pseudomonas aeruginosa and Escherichia coli . This suggests potential applications in treating bacterial infections.

3. Antitumor Activity

The compound's structural features may also confer antitumor properties. Preliminary investigations into similar pyrazolo derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating a potential pathway for cancer therapy . Further studies are needed to elucidate the specific mechanisms involved.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include cyclocondensation techniques. Recent advancements in synthetic methodologies have improved yields and purity through innovative approaches such as using sodium alkoxide solutions for cyclocondensation reactions .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its analogs:

StudyBiological ActivityKey Findings
Anti-inflammatoryIC50 = 0.04 μmol for COX-2 inhibition
AntimicrobialMIC = 0.21 μM against E. coli
AntitumorCytotoxicity observed on cancer cell lines

Scientific Research Applications

Introduction to N-isobutyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

This compound is a complex organic compound belonging to the class of pyrazolo-pyrimidines. Its unique structure, characterized by a cyclopentane ring fused to pyrazole and pyrimidine moieties, contributes to its potential biological activities, making it a significant subject of interest in medicinal chemistry. This compound is noted for its various applications across scientific research, particularly in pharmacology and material science.

Structural Features

The compound features multiple functional groups that enhance its reactivity and biological activity. The synthesis typically involves cyclocondensation reactions, where specific temperatures, solvents, and catalysts are utilized to minimize side reactions and optimize yield.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its interaction with specific biological targets such as enzymes and receptors. Its unique structural characteristics allow it to modulate the activity of these targets effectively.

Case Studies

Recent studies have explored the compound's efficacy in treating various conditions:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines by inducing apoptosis through specific signaling pathways.
  • Neuroprotective Effects : Investigations have shown potential neuroprotective properties, where the compound may mitigate neuronal damage in models of neurodegenerative diseases.

Material Science

The compound has also been studied for its applications in material science. Its unique structure allows for the development of novel materials with enhanced properties.

Case Studies

Notable applications include:

  • Corrosion Inhibition : this compound derivatives have been evaluated as inhibitors for corrosion in metal substrates under acidic conditions, demonstrating effective protective qualities.

Biochemical Research

The compound's ability to interact with biological systems makes it a valuable tool in biochemical research. It can serve as a probe for studying enzyme kinetics and receptor-ligand interactions.

Case Studies

Research has highlighted its role in:

  • Enzyme Modulation : Studies have shown that this compound can act as an allosteric modulator for certain enzymes, influencing their activity and providing insights into metabolic pathways.

Chemical Reactions Analysis

Ring Expansion and Functionalization

The tricyclic system is expanded via reactions with lactams or cyclic ketones:

  • Lactam Cyclization : Furopyridines (4a–o ) react with lactams (2-pyrrolidinone, 2-piperidone) in phosphorus oxychloride to form pyrido-furo-pyrrolo-pyrimidines (e.g., 5a–d , 6a–n ) through simultaneous ring closure .

  • Cross-Dehydrogenative Coupling (CDC) : Reactions with β-diketones (e.g., dimedone) under aerobic conditions in ethanol/acetic acid yield pyrido[1,2-b]indazoles (e.g., 6a–j ) with high regioselectivity .

Table 1: Key Reaction Conditions and Yields

Reaction TypeReagents/ConditionsYield (%)Product Class
Enamine cyclocondensation2-cyanoacetamide, diethylamine, benzene65–89Furo[2,3-b]pyridines (4a–o )
Lactam ring closurePClO, 2-pyrrolidinone, reflux72–85Pyrido-furo-pyrrolo-pyrimidines
CDC with β-diketonesO₂, acetic acid, 130°C79–90Pyrido[1,2-b]indazoles

Functional Group Transformations

  • Alkylation : O-Alkylation of intermediates with ethyl chloroacetate in basic media generates esters (3a–o ) .

  • Acetylation : Reaction with acetic anhydride introduces acetyl groups, modifying solubility and reactivity .

  • Thiolation : Treatment with CS₂/KOH in ethanol introduces thiol functionalities for further diversification .

Mechanistic Insights

  • Cyclization Pathways : IR and NMR data confirm ring closure via disappearance of NH₂ signals (ν ~3400 cm⁻¹) and emergence of carbonyl bands (ν 1683–1702 cm⁻¹) .

  • Oxidative Dehydrogenation : CDC reactions proceed via enol addition to N-aminopyridines, followed by oxygen-mediated dehydrogenation to form fused heterocycles .

Structural Validation

  • X-ray Crystallography : Confirms the planar geometry of pyrido[3′,2′:4,5]furo[3,2-d]pyrido[1,2-a]pyrimidines, critical for biological activity .

  • Spectroscopy : ¹³C-NMR signals at δ 160–165 ppm confirm carbonyl groups in lactam-fused products .

Comparison with Similar Compounds

N-Isobutyl Group (Target Compound)

  • Metabolic Stability : Branched alkyl groups may resist oxidative metabolism better than linear chains.

Methoxyethyl Group ()

  • Solubility : The oxygen atom in the methoxyethyl group enhances polarity, improving solubility in polar solvents (~20–30% higher than isobutyl analogs) .
  • Pharmacokinetics : Polar groups may reduce blood-brain barrier penetration, limiting CNS applications.

Imidazole-Propyl Group ()

Triazolo Core ()

  • Molecular Weight : Lower mass (~175 g/mol) simplifies synthesis but may limit binding affinity.

Structural Implications for Drug Design

  • Pyrazolo vs. Triazolo Cores : Pyrazolo-pyrimidines (target compound) exhibit greater planarity and π-π stacking capability compared to triazolo analogs, favoring interactions with hydrophobic protein pockets .
  • Substituent Bulk : Isobutyl and imidazole-propyl groups introduce steric hindrance, which could either enhance selectivity or reduce off-target effects .

Q & A

Q. What synthetic methodologies are commonly employed for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A standard approach involves reacting 5-aminopyrazole derivatives with β-diketones or β-keto esters under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). For example, microwave-assisted synthesis can enhance reaction rates and yields by optimizing thermal conditions . Key intermediates are characterized using 1H^1H NMR, 13C^{13}C NMR, and IR spectroscopy to confirm regioselectivity and purity .

Q. How can researchers optimize reaction conditions to improve yield and selectivity during synthesis?

Systematic optimization involves varying parameters such as solvent polarity (e.g., switching from toluene to DCM), temperature (reflux vs. room temperature), and catalysts (e.g., Lewis acids like ZnCl2_2). Statistical experimental design (e.g., factorial or response surface methodologies) minimizes trial-and-error by identifying critical factors. For instance, orthogonal arrays can screen variables like molar ratios and reaction time to maximize yield while reducing side products .

Q. What spectroscopic techniques are essential for structural characterization of this compound?

Multinuclear NMR (1H^1H, 13C^{13}C, DEPT-135) resolves proton environments and carbon frameworks, particularly distinguishing aromatic protons in the cyclopenta and phenyl groups. IR spectroscopy confirms functional groups (e.g., amine N-H stretches at ~3300 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, ensuring synthetic accuracy .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of this compound?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and electron density maps to predict reactivity sites. For example, Fukui indices identify nucleophilic/electrophilic regions, guiding functionalization at the pyrimidine N8 position. Molecular docking simulations further predict binding interactions with biological targets, informing structure-activity relationship (SAR) studies .

Q. What strategies resolve discrepancies in NMR data during structural elucidation?

Contradictions in 1H^1H NMR signals (e.g., overlapping peaks in the 6,7-dihydro-5H-cyclopenta region) are addressed via 2D techniques:

  • HSQC correlates 1H^1H-13C^{13}C couplings to assign quaternary carbons.
  • NOESY identifies spatial proximity between protons, clarifying stereochemistry in the cyclopenta ring.
  • Variable-temperature NMR resolves dynamic effects caused by ring puckering .

Q. How do substituents on the phenyl and isobutyl groups influence biological activity?

Systematic SAR studies involve synthesizing analogs with varied substituents (e.g., electron-withdrawing groups on the phenyl ring) and testing kinase inhibition potency. For instance, replacing the 3-phenyl group with a 4-fluorophenyl moiety enhances hydrophobic interactions with ATP-binding pockets in kinase targets. Bioassays (e.g., IC50_{50} measurements) combined with molecular dynamics simulations quantify these effects .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and photolytic conditions, followed by HPLC-PDA analysis to track degradation products.
  • Plasma stability assays : Incubate with human plasma at 37°C and quantify parent compound levels via LC-MS/MS over 24 hours.
  • Thermogravimetric analysis (TGA) : Assess thermal stability to guide storage conditions .

Methodological Considerations

Q. How to design a robust purification protocol for this compound?

  • Flash chromatography : Use gradient elution (hexane/EtOAc) with TLC monitoring (Rf_f ~0.3).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) by varying ratios to maximize crystal yield.
  • Preparative HPLC : Employ a C18 column with 0.1% TFA in acetonitrile/water for high-purity isolation (>99%) .

Q. What statistical tools are critical for analyzing bioactivity data?

  • Principal Component Analysis (PCA) : Reduces dimensionality in high-throughput screening data.
  • ANOVA : Identifies significant differences in IC50_{50} values across analogs.
  • Machine learning (e.g., Random Forest) : Predicts bioactivity based on molecular descriptors (e.g., logP, topological polar surface area) .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results between in vitro and in vivo models?

Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Mitigation strategies include:

  • Solubility enhancement : Formulate with cyclodextrins or nanoemulsions.
  • Metabolic profiling : Use liver microsomes to identify vulnerable sites for deuteration or fluorination.
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations with efficacy endpoints .

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